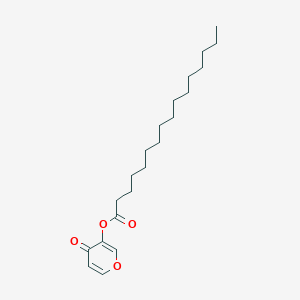

4-Oxo-4H-pyran-3-yl hexadecanoate

Description

Historical Perspectives and Significance of the 4-Oxo-4H-Pyran Nucleus in Medicinal Chemistry Research

The 4H-pyran ring system is a six-membered oxygen-containing heterocycle that has garnered considerable attention for its diverse biological and therapeutic applications. europeanpharmaceuticalreview.com Derivatives of 4H-pyran are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. researchgate.netnih.gov The discovery of pyran dates back to 1962, when it was first isolated and characterized. researchgate.net

The 4-oxo-4H-pyran nucleus, a key component of many natural products like flavonoids, coumarins, and xanthones, has been a subject of extensive research. benthamdirect.com This scaffold is recognized for its role in compounds that act as cognitive enhancers and have potential applications in treating neurodegenerative diseases. The versatility of the pyran-4-one core allows for a multitude of chemical modifications, leading to the synthesis of extensive libraries of compounds with a wide range of biological activities. europeanpharmaceuticalreview.comresearchgate.net The development of efficient synthetic methods, including multicomponent reactions, has further fueled research into novel pyran derivatives. researchgate.netnih.gov

The Role of Fatty Acyl Esters, Specifically Hexadecanoate (B85987), in Bioactive Compounds

The attachment of fatty acyl chains, such as hexadecanoate, to a pharmacologically active core is a well-established strategy in drug design, often referred to as lipidization. This approach is primarily used to create prodrugs with enhanced lipophilicity. nih.gov Increased lipophilicity can lead to improved absorption, distribution, and cellular uptake of a drug. nih.govnih.gov

Long-chain fatty acids, including hexadecanoic acid (palmitic acid), are naturally occurring molecules that are readily metabolized by the body. nih.gov By forming an ester linkage with a parent drug, the fatty acid can mask polar functional groups, facilitating passage through biological membranes. google.com Once inside the target cell or tissue, endogenous esterases can cleave the ester bond, releasing the active drug. lookchem.com The chain length of the fatty acid is a critical parameter, with longer chains generally leading to increased stability and lymphatic absorption. nih.gov This strategy has been successfully employed to improve the delivery of various drugs, including anticancer agents and antivirals. nih.govresearchgate.net

Research Scope and Objectives Pertaining to 4-Oxo-4H-Pyran-3-yl Hexadecanoate and Related Structures

While the individual components of 4-Oxo-4H-pyran-3-yl hexadecanoate are well-studied, the specific properties and biological activities of this combined structure remain largely unexplored in publicly available scientific literature. The primary research objective for this and related compounds would be to investigate the synergistic or novel effects arising from the combination of the 4-oxo-4H-pyran scaffold and the hexadecanoate ester.

Key areas for future research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce 4-Oxo-4H-pyran-3-yl hexadecanoate and a library of related fatty acid esters with varying chain lengths and degrees of saturation. Detailed characterization using techniques such as NMR and mass spectrometry would be essential to confirm the structures.

Physicochemical Properties: Evaluating the physicochemical properties of these novel esters, including their solubility, lipophilicity (LogP), and stability in different biological media. This data is crucial for understanding their potential as drug candidates.

Biological Evaluation: Screening 4-Oxo-4H-pyran-3-yl hexadecanoate and its analogues for a wide range of biological activities, leveraging the known properties of the pyran-4-one nucleus. This could include assays for anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.netnih.gov

Prodrug Potential: Investigating the potential of these compounds to act as prodrugs. This would involve studying their enzymatic hydrolysis in plasma and tissue homogenates to determine the rate of release of the parent 3-hydroxy-4-pyranone.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the fatty acid chain and the pyranone core to establish structure-activity relationships. This would provide valuable insights for the rational design of more potent and selective analogues.

The exploration of 4-Oxo-4H-pyran-3-yl hexadecanoate and its congeners represents a promising avenue for the discovery of new therapeutic agents with potentially improved pharmacological profiles.

Properties

CAS No. |

82765-86-4 |

|---|---|

Molecular Formula |

C21H34O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(4-oxopyran-3-yl) hexadecanoate |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)25-20-18-24-17-16-19(20)22/h16-18H,2-15H2,1H3 |

InChI Key |

CYRJPZINAUBYSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=COC=CC1=O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 4 Oxo 4h Pyran 3 Yl Hexadecanoate and Analogues

Methodologies for the Construction of the 4-Oxo-4H-Pyran Ring System

The 4-oxo-4H-pyran, or γ-pyrone, scaffold is a key component of many natural products and bioactive molecules. Its synthesis can be approached through various classical and modern methods.

Classical and Contemporary Approaches to Pyran-4-one Scaffolds

The synthesis of pyran-4-ones has evolved from classical cyclization and condensation reactions to more sophisticated strategies. A traditional route involves the synthesis of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) through a condensation reaction, which is then decarboxylated to yield the basic pyran-4-one ring. wisconsin.edu

Contemporary methods often focus on improving efficiency and versatility. For instance, one approach involves the reaction of a hydroxy or unsaturated ketone with a formate (B1220265) ester, followed by cyclization in an acidic medium and subsequent oxidation to yield 2-alkyl-3-hydroxy-4-pyrones. google.com Another method describes the photosensitized oxygenation of a dihydro-2H-pyran derivative, which, after several steps including ozonization, reduction, and bromination, can yield a 3-acetoxy-4H-pyran-4-one. rsc.org The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has also been applied to the synthesis of complex molecules containing pyranone structures. wikipedia.org

| Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Classical Decarboxylation | Chelidonic acid | Heat (reflux) | Pyran-4-one |

| Ketone-Ester Condensation | Unsaturated/hydroxy ketone, Alkyl formate | Basic medium, then Acidic cyclization, Oxidation | 2-Alkyl-3-hydroxy-4-pyrone |

| Photosensitized Oxygenation | 5,6-dihydro-4-methyl-2H-pyran | Methanol, Sensitizer, O₂, Zn/AcOH, AgOAc | 3-Acetoxy-4H-pyran-4-one |

| Diels-Alder Cycloaddition | Conjugated diene, Dienophile (e.g., pyranone) | Heat or Lewis acid catalyst | Substituted cyclohexene (B86901) derivative |

Chemo- and Regioselective Synthesis of 3-Substituted Pyran-4-ones

Achieving specific substitution patterns on the pyran-4-one ring, particularly at the 3-position, requires high chemo- and regioselectivity. The synthesis of 3-hydroxy-4-pyrones, the direct precursors for the target ester, is a key focus. These compounds can be prepared from commercially available starting materials. nih.gov

One documented method involves the reaction of 4,5-epoxy-tetrahydropyran-3-ones in acidic media. The use of dilute acid can yield a mixture of 3,5-dihydroxy-4H-pyran-4-one and the corresponding 5-halo-3-hydroxy-4H-pyran-4-one, while concentrated acid favors the formation of the 5-halo product exclusively. researchgate.net Such selective syntheses are crucial for creating specific analogues. The development of tandem strategies, which combine multiple bond-forming steps in a single pot, represents a significant advance in achieving high chemo- and regioselectivity in heterocyclic synthesis. burleylabs.co.uk

Multicomponent Reaction (MCR) Approaches to Functionalized 4H-Pyrans

Multicomponent reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to highly functionalized pyran systems. rsc.orgnih.gov These methods are often aligned with the principles of green chemistry, utilizing safer solvents and avoiding toxic catalysts. nih.govscielo.br

Several MCR strategies have been developed for 4H-pyran synthesis:

A three-component condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound (like cyclohexanedione or acetylacetone), and malononitrile (B47326) can produce a variety of 4H-pyran derivatives. scielo.brnih.gov

Organocatalysts, such as 2-aminopyridine, can facilitate the reaction between aryl aldehydes, malononitrile, and 1,3-diketoesters at room temperature, leading to high yields of polyfunctionalized 4H-pyrans. tandfonline.com

Solvent-free mechanochemical methods using ball milling with a heterogeneous catalyst, such as a metal-organic framework (MOF), provide a green and efficient pathway to 4H-pyrans from aldehydes, malononitrile, and 1,3-dicarbonyl compounds. nih.gov

These MCRs are particularly valuable for creating libraries of diverse pyran derivatives for further study and application. rsc.orgtandfonline.com

| MCR Approach | Reactants | Catalyst/Conditions | Key Features |

| Three-Component Condensation | Aromatic aldehyde, 1,3-dicarbonyl compound, Malononitrile | DBSA/H₂O microemulsion | Green chemistry, dual-action catalyst/surfactant. scielo.br |

| Organocatalyzed Synthesis | Aryl aldehyde, Malononitrile, 1,3-diketoester | 2-Aminopyridine | Ambient temperature, high yields, short reaction times. tandfonline.com |

| Mechanochemical Synthesis | Aldehyde, Malononitrile, 1,3-dicarbonyl compound | Cu₂(NH₂-BDC)₂(DABCO) MOF, Ball milling | Solvent-free, high atom economy, reusable catalyst. nih.gov |

Esterification and Derivatization at the 3-Position of 4-Oxo-4H-Pyrans with Hexadecanoic Acid

Once the 3-hydroxy-4-pyrone scaffold is obtained, the final step is the formation of the ester linkage with hexadecanoic acid (palmitic acid). This can be accomplished through direct chemical methods or by using biocatalysts.

Direct Esterification and Transesterification Reactions

Direct esterification involves the reaction of the 3-hydroxy-4-pyrone with hexadecanoic acid, typically in the presence of an acid catalyst. This is a standard transformation, though conditions must be optimized to accommodate the specific functionalities of the pyrone ring.

Transesterification is an alternative route where an existing ester is converted into a new one by reaction with an alcohol. masterorganicchemistry.comyoutube.com For example, a methyl or ethyl ester of hexadecanoic acid could react with the 3-hydroxy-4-pyrone in the presence of an acid or base catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the desired product often involves using a large excess of one reactant or removing a byproduct. youtube.compsu.edu For instance, in a base-catalyzed mechanism, an alkoxide adds to the ester's carbonyl group, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy group. masterorganicchemistry.com This method has been successfully used to synthesize various esters, including hydroxy ethyl esters from palm oil. researchgate.net

Enzymatic Synthesis of Hexadecanoate (B85987) Esters

Enzymatic synthesis offers a green and highly selective alternative to chemical catalysis. Lipases are commonly used enzymes for esterification due to their stability, selectivity, and ability to function in non-aqueous environments. nih.gov This approach avoids the harsh conditions and potential side reactions associated with acid or base catalysis.

The synthesis of polyol esters using immobilized lipases in solvent-free systems has been well-documented. nih.gov For example, levulinic acid has been successfully esterified with trimethylolpropane (B17298) at 70°C using a lipase (B570770) catalyst, which could be recycled multiple times. nih.gov Similar conditions could be applied to the reaction between a 3-hydroxy-4-pyrone and hexadecanoic acid. Carbonyl reductases are another class of enzymes that have shown excellent catalytic activity and stereoselectivity in synthesizing chiral molecules, which could be relevant for creating specific stereoisomers of substituted pyranone esters. nih.gov The selection of the enzyme, temperature, and reaction medium are critical parameters for optimizing the yield and purity of the final ester product. nih.gov

Synthesis of Key 4-Oxo-4H-Pyran-3-yl Hexadecanoate Derivatives (e.g., Kojic Acid Dipalmitate Analogues)

The synthesis of derivatives of 4-oxo-4H-pyran-3-yl hexadecanoate, particularly analogues like kojic acid dipalmitate, has been a subject of considerable research. These derivatives are valued for their improved stability and lipophilicity compared to their parent compound, kojic acid, making them more suitable for certain industrial applications. mdpi.com The primary synthetic challenge lies in achieving regioselective esterification at the desired hydroxyl group of the pyranone ring. Both chemical and enzymatic methods have been developed to address this.

Targeted Synthesis of Kojic Acid Esters

The targeted synthesis of kojic acid esters, such as the mono- and dipalmitate derivatives, is primarily achieved through esterification. This process can be conducted via chemical or enzymatic routes, each with distinct advantages and outcomes. hibiscuspublisher.com

Chemical Synthesis: Chemical synthesis often involves reacting kojic acid with a palmitic acid derivative, such as palmitoyl (B13399708) chloride, in the presence of a catalyst and a suitable solvent. One reported method utilizes thionyl chloride to convert palmitic acid into palmitoyl chloride. This intermediate then reacts with kojic acid in an acylation reaction using pyridine (B92270) as a catalyst and N,N-dimethylformamide (DMF) as the solvent. This specific process, conducted at a controlled temperature of 15-25 °C, has been reported to produce kojic acid dipalmitate with a high yield of 88.0%. semanticscholar.org Advantages of this method include its potential for large-scale production and relatively low cost. semanticscholar.org

Enzymatic Synthesis: Enzymatic synthesis is considered a greener alternative, often proceeding under milder conditions (e.g., 40-60°C) and offering high specificity. hibiscuspublisher.com Lipases are the most commonly used enzymes for catalyzing the esterification of kojic acid with fatty acids. hibiscuspublisher.comchemicalpapers.com The regioselectivity of the enzymatic reaction is a key feature. For instance, studies have shown that different lipases can selectively catalyze acylation at either the primary hydroxyl group (C-7) or the phenolic hydroxyl group (C-5) of kojic acid. mdpi.com

Lipases such as those from Pseudomonas cepacia and Penicillium camembertii have demonstrated high catalytic efficiency in producing kojic acid monoesters like monolaurate and monooleate. hibiscuspublisher.com Similarly, lipase from Rhizomucor miehei has been successfully used to produce kojic acid esters of laurate, oleate, and palmitate. hibiscuspublisher.com The choice of solvent can influence reaction efficiency, though solvent-free systems are also being explored to create more environmentally friendly processes. upm.edu.myresearchgate.net The yield of enzymatic synthesis can be optimized by controlling parameters like temperature, enzyme loading, and substrate molar ratio. For example, the synthesis of kojic acid monooleate was improved to a 37.21% yield through such optimization. hibiscuspublisher.com

The following table summarizes various synthetic methods for kojic acid esters:

Table 1: Comparison of Synthetic Methods for Kojic Acid Esters

| Method | Catalyst/Enzyme | Key Reactants | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chemical Acylation | Pyridine | Kojic Acid, Palmitoyl Chloride | Kojic Dipalmitate | 88.0% | semanticscholar.org |

| Enzymatic Esterification | Rhizomucor miehei Lipase | Kojic Acid, Oleic Acid | Kojic Acid Monooleate | 37.21% | hibiscuspublisher.com |

| Enzymatic Acetylation | Pig Pancreatic Lipase (PPL) | Kojic Acid, Vinyl Acetate (B1210297) | Kojic Acid 7-acetate | 57.3% | mdpi.com |

| Enzymatic Alcoholysis | Pig Pancreatic Lipase (PPL) | Kojic Acid Diacetate | Kojic Acid 5-acetate | 38.2% | mdpi.com |

| Enzymatic Palmitoylation | Pig Pancreatic Lipase (PPL) | Kojic Acid, Palmitic Acid | Kojic Acid 7-palmitate | 31.7% | mdpi.com |

Advanced Synthetic Approaches to Complex Pyranone-Fatty Acid Conjugates

Beyond simple esterification, advanced synthetic strategies are being developed to create more complex conjugates of pyranones and fatty acids. These approaches aim to build molecules with tailored properties by incorporating diverse fatty acid chains and other functional moieties. chemrxiv.orgresearchgate.net

One advanced approach involves multi-step synthesis to construct complex scaffolds. This can include the preparation of key building blocks, which are then coupled together. For example, in the synthesis of related complex natural product analogues, a strategy might involve the efficient preparation of a core structure (like a dipeptide intermediate) followed by coupling with a fatty acid. chemrxiv.org Such methods allow for the versatile incorporation of different fatty acid chains, enabling the systematic study of structure-activity relationships. chemrxiv.org

The conjugation of fatty acids to polyfunctional molecules like pyranones requires careful control of chemo- and regioselectivity. researchgate.net Strategies to achieve this include:

Use of Protecting Groups: To prevent reactions at unintended sites, specific hydroxyl or amino groups on the pyranone precursor can be temporarily "blocked" with protecting groups. These groups are then removed in a later step to yield the final desired product.

Specialized Coupling Reagents: Efficient amide or ester bond formation is crucial. Reagents developed for peptide synthesis are often employed to couple the fatty acid's carboxylic group to a hydroxyl or amino group on the pyranone scaffold, ensuring high yields. chemrxiv.org

Solid-Phase Synthesis: For creating libraries of different conjugates, solid-phase synthesis can be employed. In this technique, the pyranone core is anchored to a solid support (a resin), and reagents (like various fatty acids) are added sequentially. This allows for easier purification after each step. researchgate.net

These advanced methods provide a robust foundation for creating novel pyranone-fatty acid conjugates, including silicon-containing fatty acid derivatives designed to act as mimetics of natural structures. nih.gov The rigorous characterization of all intermediates and final products using techniques like NMR spectroscopy and high-resolution mass spectrometry is essential to confirm their chemical structures and purity. chemrxiv.org

Reaction Mechanisms in the Synthesis of 4-Oxo-4H-Pyran-3-yl Hexadecanoate Precursors and Derivatives

The synthesis of 4-oxo-4H-pyran-3-yl hexadecanoate and its derivatives involves several key chemical transformations, each with a distinct reaction mechanism. The primary mechanisms are the formation of the 4-oxo-4H-pyran (or pyranone) ring and the subsequent esterification with a fatty acid.

Mechanism of Pyranone Ring Formation: The 4-oxo-4H-pyran scaffold is a core component. While various methods exist for pyranone synthesis, a common approach involves the cyclization of a 1,3,5-tricarbonyl compound or a related precursor. researchgate.net For instance, the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, a related precursor, involves the reaction of diethyl oxalate (B1200264) and acetone (B3395972). The mechanism proceeds through a series of Claisen condensation and cyclization-dehydration steps. The enolate of acetone attacks one ester group of diethyl oxalate, followed by a second condensation and subsequent intramolecular cyclization to form the pyranone ring.

Mechanism of Esterification: The key transformation to obtain the final fatty acid conjugate is esterification. The mechanism differs between chemical and enzymatic catalysis.

Acid-Catalyzed Esterification (Fischer Esterification): In a typical chemical synthesis, a strong acid catalyst protonates the carbonyl oxygen of the fatty acid (hexadecanoic acid), making the carbonyl carbon more electrophilic. A hydroxyl group on the pyranone ring (e.g., the C-3 hydroxyl group) then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule, yielding the ester and regenerating the acid catalyst.

Base-Catalyzed/Promoted Acylation: When using a more reactive acylating agent like palmitoyl chloride (as described in section 2.3.1), a base such as pyridine is used. The mechanism involves the nucleophilic hydroxyl group of the pyranone attacking the highly electrophilic carbonyl carbon of the acyl chloride. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, or simply as a base to neutralize the HCl byproduct, driving the reaction to completion.

Enzyme-Catalyzed Esterification: Lipase-catalyzed esterification follows a different mechanism, typically involving a "ping-pong bi-bi" kinetic model. The reaction occurs at the enzyme's active site, which commonly features a catalytic triad (B1167595) (e.g., Ser-His-Asp).

Acylation Step: The serine hydroxyl group in the lipase's active site acts as a nucleophile, attacking the carbonyl carbon of the fatty acid. This forms a tetrahedral intermediate, which then collapses to release the alcohol part of the ester (if starting from a fatty acid ester) or water (if starting from a free fatty acid), creating a covalent acyl-enzyme intermediate.

Deacylation Step: The hydroxyl group of the pyranone (e.g., kojic acid) enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which collapses to release the final ester product (4-oxo-4H-pyran-3-yl hexadecanoate) and regenerate the free enzyme. hibiscuspublisher.com

The regioselectivity observed in enzymatic synthesis, where specific hydroxyl groups are preferentially acylated, is determined by how the pyranone substrate fits into the three-dimensional structure of the enzyme's active site. mdpi.com

Advanced Analytical Characterization Techniques for 4 Oxo 4h Pyran 3 Yl Hexadecanoate Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like 4-Oxo-4H-pyran-3-yl hexadecanoate (B85987), ¹H NMR would provide information on the number and environment of hydrogen atoms. One would expect to see characteristic signals for the protons on the pyranone ring, as well as a series of overlapping signals corresponding to the long alkyl chain of the hexadecanoate group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be key to assigning them to specific positions in the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. For 4-Oxo-4H-pyran-3-yl hexadecanoate, one would anticipate signals for the carbonyl carbons in the pyranone and ester groups, the olefinic carbons of the pyranone ring, and the aliphatic carbons of the hexadecanoate chain.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the hypothetical IR spectrum of 4-Oxo-4H-pyran-3-yl hexadecanoate, characteristic absorption bands would be expected. These would include strong C=O stretching vibrations for the ketone and ester carbonyl groups, C=C stretching for the pyranone ring, C-O stretching for the ether linkage in the ring and the ester group, and C-H stretching and bending vibrations for the aliphatic chain.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It ionizes the molecule and then separates the ions based on their mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of the molecular formula (C₂₁H₃₄O₄). The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in predictable ways, such as the loss of the hexadecanoate side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, which act as chromophores. The 4-oxo-4H-pyranone core of the molecule is a chromophore and would be expected to show characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions would be indicative of the electronic structure of the pyranone ring system.

Chromatographic Separation and Identification in Complex Matrices

Chromatographic techniques are essential for separating individual components from a mixture and can be coupled with spectroscopic detectors for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In a hypothetical scenario where 4-Oxo-4H-pyran-3-yl hexadecanoate is present in a complex mixture, such as a natural product extract, GC-MS would be a primary tool for its detection and identification. semanticscholar.orgjmchemsci.com The compound would first be separated from other components based on its boiling point and polarity on the GC column, and then its mass spectrum would be recorded for identification. The retention time and mass spectrum would be compared to those of a known standard for confirmation. Studies on related pyranone natural products often utilize GC-MS for their identification within complex biological matrices. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile and Thermally Labile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for the analysis of 4-Oxo-4H-pyran-3-yl hexadecanoate, which is non-volatile due to its high molecular weight (350.5 g/mol ) and potentially susceptible to degradation at high temperatures. guidechem.comusda.gov This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information on both the identity and quantity of the compound. usda.gov

The development of LC-MS methods for non-volatile and polar compounds often utilizes atmospheric pressure ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). usda.govnih.gov For 4-Oxo-4H-pyran-3-yl hexadecanoate, a reverse-phase LC separation would be followed by ionization and detection by MS. The mass spectrometer provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is crucial for unambiguous identification and structural confirmation. Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov

Research on analogous compounds, such as other pyridinyl keto and hydroxy acids, has successfully employed LC-APCI-MS/MS for quantification in complex biological matrices. nih.gov This demonstrates the technique's robustness and sensitivity for structural congeners of the pyranone class.

Table 1: Representative LC-MS Parameters for Analysis of Pyranone Esters and Related Compounds

| Parameter | Description | Example Condition | Source(s) |

|---|---|---|---|

| Chromatography | Reverse-Phase HPLC | C18 column; Gradient elution with acetonitrile (B52724)/water | sielc.comnih.gov |

| Ionization Source | Atmospheric Pressure Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | usda.govnih.gov |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), etc. | Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass data | nih.gov |

| Scan Mode | Total Ion Chromatogram (TIC) | m/z range 100-1200 | nih.gov |

| Capillary Voltage | Potential applied to the ESI needle | 5500 V (Positive Ion Mode) | nih.gov |

| Source Temperature | Temperature of the ionization source | 350 °C | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 4-Oxo-4H-pyran-3-yl hexadecanoate and performing quantitative analysis. nih.gov Given the compound's structure, which includes a long alkyl chain, reverse-phase HPLC is the most appropriate separation mode. sielc.comresearchgate.net

A typical HPLC method would involve a C18 or a specialized reverse-phase column, such as Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com The mobile phase would likely consist of an organic solvent like acetonitrile mixed with water. sielc.comhplc.eu For compatibility with a mass spectrometer detector, a volatile acid like formic acid is often added to the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Detection can be achieved using a UV detector, as the 4H-pyran-4-one moiety contains a chromophore. Alternatively, for quantitative analysis of long-chain lipids where UV response might be limited, an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index (RI) detector can be employed. nih.govgerli.com Studies on the quantitative analysis of long-chain lipids using HPLC-RI have demonstrated high accuracy (between 92% and 106%) and precision (coefficient of variation less than 10%). nih.gov

Table 2: Typical HPLC Conditions for Purity Analysis of 4-Oxo-4H-pyran-3-yl hexadecanoate

| Parameter | Description | Example Condition | Source(s) |

|---|---|---|---|

| Column | Stationary Phase | Reverse-Phase C18, 4.6 x 75 mm, 3.5 µm particle size | nih.gov |

| Mobile Phase | Solvents for Elution | Isocratic or gradient elution with Acetonitrile and Water | sielc.comgerli.com |

| Detector | Signal Detection | UV (e.g., at 242 nm or 254 nm) or Refractive Index (RI) | nih.govgerli.comdtic.mil |

| Flow Rate | Speed of Mobile Phase | 1.0 mL/min | gerli.com |

| Quantification | Calibration | Based on linear calibration plots (r² > 0.998) using peak areas | nih.govdtic.mil |

| Purity Assessment | Method | Comparison of the main peak area to the total area of all peaks | dtic.mil |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray Crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline solid at the atomic level. researchgate.net Application of this technique to 4-Oxo-4H-pyran-3-yl hexadecanoate would require growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is analyzed.

The data obtained from X-ray crystallography is critical for understanding structure-activity relationships and for computational modeling studies. nih.gov

Table 3: Crystallographic Data Obtainable from X-ray Analysis

| Data Parameter | Description | Example from Related Heterocycles | Source(s) |

|---|---|---|---|

| Crystal System | One of seven crystal systems (e.g., monoclinic, triclinic) | Monoclinic | researchgate.net |

| Space Group | Describes the symmetry of the unit cell | I2/a | researchgate.net |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 25.440 Å, b = 5.124 Å, c = 26.261 Å, β = 105.75° | researchgate.net |

| Volume (V) | Volume of the unit cell | 3294.9 ų | researchgate.net |

| Z Value | Number of molecules per unit cell | 8 | researchgate.net |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | N/A | |

Structure Activity Relationship Sar and Mechanistic Elucidation of 4 Oxo 4h Pyran 3 Yl Hexadecanoate Analogues

Elucidation of Molecular Interaction Mechanisms with Biological TargetsNo research could be located that elucidates the molecular interaction mechanisms of this specific compound.

Modulation of Specific Cellular PathwaysThere is no published research detailing the modulation of any specific cellular pathways by 4-oxo-4H-pyran-3-yl hexadecanoate (B85987).

Therefore, due to the complete lack of specific scientific data for "4-Oxo-4H-pyran-3-yl hexadecanoate" and its analogues in the requested context, the generation of a scientifically accurate and informative article based on the provided outline is not feasible at this time.

Computational Chemistry and Molecular Modeling in 4 Oxo 4h Pyran 3 Yl Hexadecanoate Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is crucial for understanding the structural basis of a compound's biological activity. While specific docking studies for 4-Oxo-4H-pyran-3-yl hexadecanoate (B85987) are not extensively detailed in public literature, the methodology is widely applied to the broader class of pyran derivatives to predict their interactions with various biological targets. nih.govmdpi.comnih.gov

The process involves computationally placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results can reveal key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-receptor complex. For instance, docking studies on pyran derivatives have been performed against targets like cyclin-dependent kinase-2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy. nih.govmdpi.com In these studies, derivatives were accommodated within the CDK2 binding site with binding energies comparable to known inhibitors. nih.gov Similarly, other pyran-based compounds have been docked against the COX-2 enzyme to investigate their potential as anti-inflammatory agents. mdpi.com

These simulations provide a hypothesis for the mechanism of action and guide the rational design of more potent inhibitors by suggesting modifications to the ligand structure that could enhance binding affinity.

Table 1: Representative Molecular Docking Results for Pyran Derivatives Against CDK2

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Derivative 4g | CDK2 | Comparable to known inhibitors | Not specified | nih.gov |

| Derivative 4i | CDK2 | Comparable to known inhibitors | Not specified | nih.gov |

| Derivative 4j | CDK2 | Comparable to known inhibitors | Not specified | nih.gov |

| Derivative 4d | CDK2 | Lower binding affinity | Not specified | mdpi.com |

Note: This table is illustrative of studies on pyran derivatives, as specific data for 4-Oxo-4H-pyran-3-yl hexadecanoate is not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex and to analyze its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes and interactions in a simulated physiological environment.

For pyran derivatives, MD simulations have been used to validate the stability of docking poses. nih.govnih.gov Researchers analyze metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period (e.g., 100 nanoseconds) to confirm that the complex remains stable and does not dissociate. nih.govacs.org A stable RMSD, with fluctuations around an average value, indicates that the ligand remains securely bound in the active site. acs.org Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov These simulations offer a more realistic understanding of the binding event than static docking models and can help refine the understanding of the binding mode and estimate the binding free energy. acs.org

Table 2: Typical Parameters for Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Software |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |

| Water Model | Explicit solvent model | TIP3P, SPC/E |

| Simulation Time | Duration of the simulation | 50-200 ns |

| Temperature | System temperature | 300 K (27 °C) |

| Pressure | System pressure | 1 atm |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction (e.g., AM1 Method)

Quantum chemical calculations are used to investigate the electronic structure, stability, and reactivity of molecules based on the principles of quantum mechanics. These methods can provide deep insights into a molecule's intrinsic properties, complementing experimental data.

One such method is the Austin Model 1 (AM1), a semi-empirical method that simplifies quantum calculations by using parameters derived from experimental data. wikipedia.orgresearchgate.net AM1 is based on the Neglect of Differential Diatomic Overlap (NDDO) approximation and was developed to improve upon earlier models like MNDO, particularly in reproducing hydrogen bonds, without a significant increase in computational cost. researchgate.netuni-muenchen.de While computationally less demanding than ab initio methods, AM1 can be used for a preliminary conformational search or to study large molecular systems. researchgate.net For example, semi-empirical AM1 and PM3 calculations have been used to investigate the hydrolysis mechanism of related structures like 3,7-diphenylpyrano[4,3-c]pyran-1,5-diones. rsc.org

More rigorous methods like Density Functional Theory (DFT) are also commonly applied to pyran derivatives. nih.govnih.gov DFT calculations are used to determine key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com

Table 3: Properties Investigated by Quantum Chemical Calculations for Pyran Derivatives

| Property | Method | Purpose | Reference |

|---|---|---|---|

| Reaction Mechanism | AM1, PM3 | To determine the rate-determining step of a reaction. | rsc.org |

| HOMO-LUMO Energy Gap | DFT | To assess chemical reactivity and stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | To predict sites of chemical reactivity. | mdpi.com |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—summarized by Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction uses computational models to estimate these properties from a molecule's structure, allowing for early-stage screening and filtering of compounds with poor drug-like characteristics, thereby reducing the time and cost associated with experimental assays.

For pyran derivatives, in silico tools are frequently used to predict properties such as gastrointestinal (GI) absorption, permeability across the blood-brain barrier (BBB), and adherence to established drug-likeness criteria like Lipinski's Rule of Five. nih.govnih.govmdpi.com For example, studies on certain pyran-based anticancer agents have predicted high GI absorption and compliance with drug-likeness rules, suggesting good potential for oral bioavailability. nih.govresearchgate.net These computational predictions help prioritize which analogues of a lead compound, such as 4-Oxo-4H-pyran-3-yl hexadecanoate, should be synthesized and advanced to more resource-intensive experimental testing.

Table 4: Example of Predicted In Silico ADME Properties for Pyran Derivatives

| Property | Prediction | Implication | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Compliant | Good potential for oral bioavailability | nih.govmdpi.com |

| GI Absorption | High | Likely to be well-absorbed from the gut | nih.gov |

| Blood-Brain Barrier Permeability | Positive | Potential to act on targets in the central nervous system | nih.gov |

Note: These predictions are for various pyran derivatives and serve as an illustration of the methodology.

Virtual Screening for Identification of Novel Analogues

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. youtube.com This process can be either structure-based, relying on docking a library of compounds to a protein's 3D structure, or ligand-based, searching for molecules that are structurally or chemically similar to a known active compound.

Starting with a hit compound like 4-Oxo-4H-pyran-3-yl hexadecanoate, virtual screening can be employed to identify novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Software tools like PyRx utilize docking programs such as AutoDock Vina to screen thousands or millions of compounds against a specific target. youtube.comscielo.br This approach significantly accelerates the hit-to-lead process by computationally enriching the pool of potential candidates before any synthesis is undertaken. youtube.com Successful virtual screening campaigns have led to the discovery of novel pyran and pyrimidine-based compounds for various therapeutic areas, demonstrating the power of this technique to explore chemical space efficiently and identify new scaffolds for drug development. nih.gov

Future Perspectives and Research Directions for 4 Oxo 4h Pyran 3 Yl Hexadecanoate

Rational Design and Synthesis of Next-Generation 4-Oxo-4H-Pyran-3-yl Hexadecanoate (B85987) Analogues

The future development of 4-Oxo-4H-pyran-3-yl hexadecanoate hinges on the rational design of new analogues to enhance biological activity and delineate structure-activity relationships (SAR). nih.govnih.gov This process involves systematically modifying the molecule's core components: the 4-pyrone ring and the hexadecanoate (palmitate) side chain. Computational modeling will be instrumental in this phase, allowing for the in silico prediction of how structural changes might affect binding to biological targets.

Key areas for modification include:

Pyranone Ring Substitution: Introducing various substituents onto the pyranone ring can alter its electronic properties, solubility, and steric profile, potentially leading to improved target engagement.

Ester Linkage Modification: The ester bond connecting the pyranone and the fatty acid could be replaced with more stable linkages, such as amides or ethers, to improve metabolic stability.

Fatty Acid Chain Variation: Altering the length, saturation, and branching of the C16 hexadecanoate chain can modulate the compound's lipophilicity, influencing its membrane permeability and pharmacokinetic properties.

Table 1: Potential Modifications for Analogue Synthesis and Their Rationale

| Molecular Component | Proposed Modification | Rationale for Modification |

|---|---|---|

| 4-Pyrone Ring | Introduction of small alkyl or halogen groups | To probe steric and electronic requirements for target binding. |

| Replacement of ring oxygen with nitrogen (Pyridone) | To alter hydrogen bonding capabilities and explore new target interactions. | |

| Ester Linkage | Replacement with an amide linkage | To increase metabolic stability against esterase enzymes. |

| Hexadecanoate Chain | Vary chain length (e.g., C12 to C20) | To optimize lipophilicity for improved cell permeability and target access. |

Exploration of New Biological Targets and Therapeutic Research Applications

While initial research may point towards certain activities, a comprehensive screening of 4-Oxo-4H-pyran-3-yl hexadecanoate is essential to uncover its full therapeutic potential. The pyran scaffold is present in compounds with a wide array of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. nih.govnih.gov This suggests that 4-Oxo-4H-pyran-3-yl hexadecanoate could interact with a diverse range of biological targets.

Future research should employ systematic screening strategies:

High-Throughput Screening (HTS): Testing the compound against large libraries of cell lines and specific protein targets (e.g., kinases, proteases, G-protein coupled receptors) can rapidly identify novel activities.

Phenotypic Screening: Evaluating the compound's effect on cellular models of disease can uncover unexpected therapeutic applications without a priori knowledge of the specific target.

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) can identify the direct cellular binding partners of the compound, providing crucial insights into its mechanism of action. nih.gov

Given the known activities of related structures, promising areas for investigation include its potential as an anti-influenza agent or as a modulator of pathways involved in metabolic diseases. chemicalbook.com

Advancements in Sustainable and Scalable Synthetic Methodologies

For 4-Oxo-4H-pyran-3-yl hexadecanoate and its analogues to become widely accessible for research and potential commercialization, the development of efficient and sustainable synthetic methods is paramount. Traditional multi-step syntheses of 4-pyrones can be inefficient. nih.govmdpi.com Modern synthetic chemistry offers several avenues for improvement, aligning with the principles of green chemistry.

Key advancements to pursue include:

Atom-Economic Reactions: Developing syntheses that incorporate a majority of the atoms from the starting materials into the final product, reducing waste. nih.govresearchgate.net Methods using water as a green solvent and reactant are particularly attractive. mdpi.com

Catalytic Approaches: Employing transition-metal or organocatalysts can enable milder reaction conditions and improve yields and selectivity. organic-chemistry.org Gold-catalyzed cyclizations, for instance, have shown promise in synthesizing pyrone structures. mdpi.com

Biocatalysis: Using enzymes to perform key synthetic steps can offer high selectivity and environmental benefits, mimicking the natural biosynthetic pathways of pyrone-containing polyketides. mdpi.comcitedrive.com

Flow Chemistry: Converting batch syntheses to continuous flow processes can enhance safety, scalability, and consistency for large-scale production.

Table 2: Comparison of Synthetic Approaches for 4-Pyrone Scaffolds

| Synthesis Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Traditional Cyclocondensation | Well-established methods | Often requires harsh conditions, multiple steps, and produces significant waste. nih.gov |

| Metal-Catalyzed Cyclization | High efficiency and selectivity, milder conditions. organic-chemistry.org | Catalyst cost, toxicity, and removal from the final product. |

| Biocatalytic Synthesis | High stereoselectivity, environmentally benign, uses renewable resources. citedrive.com | Enzyme availability and stability, optimization of reaction conditions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Requires specialized equipment and process development. |

Applications in Chemical Biology as Research Probes

Beyond its intrinsic biological activity, 4-Oxo-4H-pyran-3-yl hexadecanoate can be developed into a powerful chemical probe to study biological systems. acs.org By attaching reporter tags, the molecule can be used to visualize, identify, and isolate its cellular targets.

Potential applications as a chemical probe include:

Fluorescent Probes: Attaching a fluorescent dye would allow for the visualization of the compound's subcellular localization using fluorescence microscopy, revealing where it accumulates in the cell to exert its effects. Donor-acceptor pyranones have shown potential as fluorescent materials. researchgate.net

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable pull-down experiments. In this technique, the biotinylated probe is incubated with cell lysates, and its binding partners are "fished out" using streptavidin-coated beads for identification by mass spectrometry.

Photoaffinity Probes: Pyrones possess photochemical properties that can be harnessed for photoaffinity labeling. nih.govacs.org A photo-reactive group on the probe can be activated by light to form a covalent bond with its target protein, allowing for robust target identification.

The development of such probes would be invaluable for validating the molecular targets of 4-Oxo-4H-pyran-3-yl hexadecanoate and elucidating its precise mechanism of action at the molecular level. acs.org

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing 4-Oxo-4H-pyran-3-yl hexadecanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of 4-oxo-4H-pyran-3-carboxylic acid with hexadecanol under acid catalysis. Optimization includes solvent selection (e.g., anhydrous dichloromethane), temperature control (40–60°C), and purification via column chromatography using silica gel. Monitoring reaction progress via thin-layer chromatography (TLC) and verifying purity through NMR or HPLC is critical . Structural analogs like 2-(4-methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate highlight the importance of protecting groups during synthesis .

Q. How can researchers characterize the stability of 4-Oxo-4H-pyran-3-yl hexadecanoate under varying environmental conditions?

- Methodological Answer : Stability studies should assess thermal decomposition (via thermogravimetric analysis, TGA), photostability (under UV/visible light), and hydrolytic stability (in acidic/alkaline buffers). For example, related pyranone derivatives exhibit stability in solid form at room temperature but degrade under prolonged UV exposure . Controlled humidity chambers can simulate storage conditions, with degradation products analyzed via LC-MS .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. Purity is validated using HPLC with UV detection (e.g., C18 reverse-phase columns) and differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-referencing with databases like USP Pharmacopeial Forum ensures compliance with assay standards .

Q. What safety protocols are critical when handling 4-Oxo-4H-pyran-3-yl hexadecanoate in laboratory settings?

- Methodological Answer : Use fume hoods to minimize inhalation of dust or vapors. Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 4-Oxo-4H-pyran-3-yl hexadecanoate derivatives?

- Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell line specificity, solvent polarity). A meta-analysis of existing data should compare experimental parameters, such as IC50 values under standardized conditions. Factorial design experiments (e.g., varying pH, temperature) can isolate confounding variables . Theoretical frameworks linking molecular polarity to membrane permeability may explain discrepancies .

Q. What computational modeling approaches are suitable for predicting the reaction mechanisms of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can model transition states during esterification or hydrolysis. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) assess solvent interactions and activation energies. AI-driven tools like smart laboratories enable real-time adjustments to reaction parameters based on intermediate stability profiles .

Q. How can ecological impact assessments be designed to evaluate the environmental persistence of 4-Oxo-4H-pyran-3-yl hexadecanoate?

- Methodological Answer : Use OECD guidelines for biodegradability testing (e.g., OECD 301F) in aqueous systems. Soil adsorption studies (batch equilibrium method) quantify Koc values, while algal toxicity assays (e.g., Chlorella vulgaris growth inhibition) assess aquatic risks. Long-term persistence is modeled via QSAR (quantitative structure-activity relationship) tools .

Q. What strategies optimize the compound’s integration into lipid-based drug delivery systems?

- Methodological Answer : Formulation studies should evaluate lipid compatibility (e.g., with phosphatidylcholine vesicles) using dynamic light scattering (DLS) for particle size analysis. Differential scanning calorimetry (DSC) monitors phase transitions, while Franz diffusion cells assess skin permeability for topical applications. Synergy with permeation enhancers (e.g., oleic acid) can be tested via factorial design .

Q. How can researchers elucidate degradation pathways under oxidative stress conditions?

- Methodological Answer : Expose the compound to reactive oxygen species (ROS) generators (e.g., H2O2/UV systems). Degradation products are identified via GC-MS or high-resolution orbitrap MS. Kinetic studies track half-life under varying ROS concentrations, with mechanistic insights from radical scavenger experiments (e.g., using butylated hydroxytoluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.